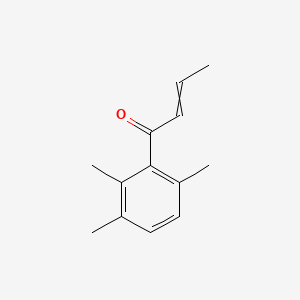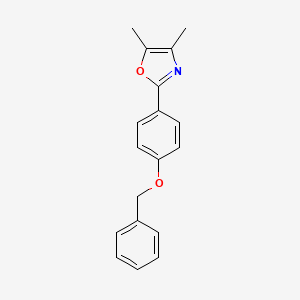
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with dimethyl groups at positions 4 and 5, and a phenylmethoxyphenyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylmethoxybenzaldehyde with 4,5-dimethyl-1,2-diaminobenzene in the presence of an oxidizing agent such as iodine or bromine. The reaction is carried out in a solvent like acetic acid or ethanol at elevated temperatures (around 80-100°C) to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to modify the oxazole ring.
Substitution: The phenylmethoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds or π-π interactions with these targets, leading to inhibition or activation of their function. The phenylmethoxy group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-dimethyl-2-phenyl-1,3-oxazole: Lacks the phenylmethoxy group, resulting in different chemical properties and biological activities.
2-(4-phenylmethoxyphenyl)-1,3-oxazole: Lacks the dimethyl groups, which can affect its reactivity and stability.
4,5-dimethyl-2-(4-methoxyphenyl)-1,3-oxazole: Contains a methoxy group instead of a phenylmethoxy group, leading to variations in its chemical behavior.
Uniqueness
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dimethyl and phenylmethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H17NO2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C18H17NO2/c1-13-14(2)21-18(19-13)16-8-10-17(11-9-16)20-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
SCAKFOLRXYZMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


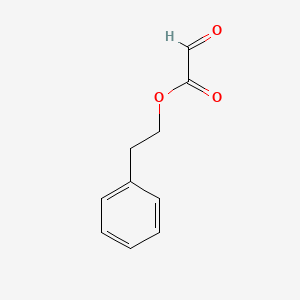
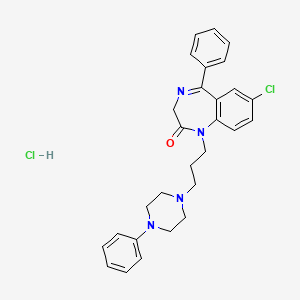

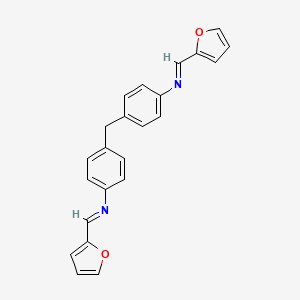
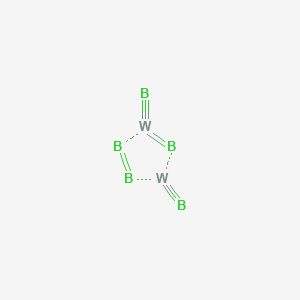
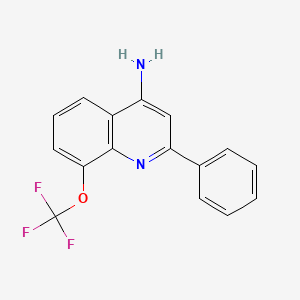
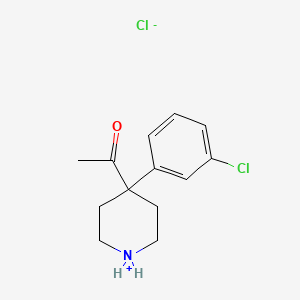
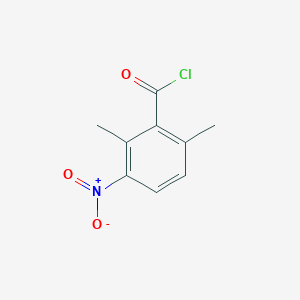
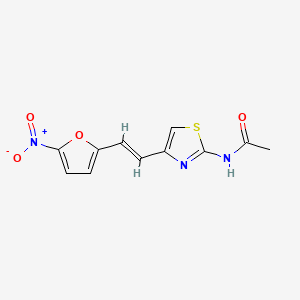
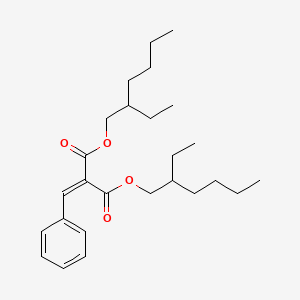
![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
